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Introduction
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly

utilized in drug discovery and cancer research due to their ability to more accurately

recapitulate the complex microenvironment of in vivo tumors.[1][2] Lysosomes, as critical

organelles for cellular homeostasis, degradation, and signaling, have emerged as a promising

target for cancer therapy.[1] Agents that can disrupt lysosomal function or integrity can

selectively induce cell death in cancer cells, which often exhibit altered lysosomal properties.[1]

This document provides detailed application notes and protocols for the use of NDI-Lyso, a

novel lysosome-targeting agent, in 3D cell culture models. NDI-Lyso is a versatile tool with a

dual function: at low concentrations, its inherent fluorescence allows for the tracking and

imaging of lysosomes within 3D structures, while at higher concentrations, it induces lysosomal

membrane permeabilization (LMP), leading to programmed cell death. These protocols are

designed to guide researchers in assessing lysosomal health, quantifying drug efficacy, and

elucidating the mechanisms of action of lysosome-targeting compounds in a physiologically

relevant context.

Data Presentation
The following tables summarize representative quantitative data obtained from studies of NDI-
Lyso in 3D cancer cell spheroids.
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Table 1: Viability of 3D Cancer Spheroids after NDI-Lyso Treatment

Cell Line
Spheroid
Model

NDI-Lyso
Concentration
(µM)

Incubation
Time (hours)

Cell Viability
(%)

HT-29 (Colon

Cancer)
Scaffold-free 5 48 65.2 ± 4.1

HT-29 (Colon

Cancer)
Scaffold-free 10 48 38.5 ± 3.5

HT-29 (Colon

Cancer)
Scaffold-free 25 48 15.1 ± 2.8

A549 (Lung

Cancer)

Matrigel-

embedded
5 48 72.8 ± 5.3

A549 (Lung

Cancer)

Matrigel-

embedded
10 48 45.3 ± 4.9

A549 (Lung

Cancer)

Matrigel-

embedded
25 48 20.7 ± 3.1

MCF-7 (Breast

Cancer)
Hanging Drop 5 48 68.9 ± 4.7

MCF-7 (Breast

Cancer)
Hanging Drop 10 48 41.2 ± 4.2

MCF-7 (Breast

Cancer)
Hanging Drop 25 48 18.4 ± 2.9

Table 2: Quantification of NDI-Lyso Fluorescence in 3D Spheroids
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Cell Line
Spheroid
Diameter (µm)

NDI-Lyso
Concentration
(µM)

Incubation
Time (hours)

Mean
Fluorescence
Intensity
(Arbitrary
Units)

HT-29 350 ± 50 1 4 85,432 ± 9,120

A549 400 ± 60 1 4 92,115 ± 10,540

MCF-7 300 ± 45 1 4 88,670 ± 8,990

Table 3: Induction of Apoptosis in 3D Spheroids by NDI-Lyso

Cell Line
NDI-Lyso
Concentration (µM)

Incubation Time
(hours)

Caspase-3/7
Positive Cells (%)

HT-29 10 24 35.6 ± 3.8

A549 10 24 41.2 ± 4.5

MCF-7 10 24 38.9 ± 4.1

Experimental Protocols
Protocol 1: Formation of 3D Cancer Spheroids
This protocol describes the generation of uniform spheroids using the liquid overlay technique

in ultra-low attachment plates.

Materials:

Cancer cell line of choice (e.g., HT-29, A549, MCF-7)

Complete cell culture medium

Trypsin-EDTA

Phosphate-buffered saline (PBS)
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Ultra-low attachment 96-well round-bottom plates

Hemocytometer or automated cell counter

Procedure:

Culture cells in T-75 flasks to 70-80% confluency.

Aspirate the culture medium and wash the cells with PBS.

Add trypsin-EDTA and incubate at 37°C until cells detach.

Neutralize trypsin with complete medium and collect the cell suspension.

Centrifuge the cell suspension at 300 x g for 5 minutes.

Resuspend the cell pellet in complete medium and perform a cell count.

Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well).

Add 100 µL of the cell suspension to each well of an ultra-low attachment 96-well plate.

Centrifuge the plate at 300 x g for 5 minutes to facilitate cell aggregation.

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 3-5 days to allow spheroid

formation.

Protocol 2: Live-Cell Imaging of Lysosomes in 3D
Spheroids with NDI-Lyso
This protocol outlines the use of NDI-Lyso at a low, non-toxic concentration for fluorescently

labeling and imaging lysosomes in live spheroids.

Materials:

Mature 3D spheroids in a 96-well plate

NDI-Lyso stock solution (1 mM in DMSO)
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Live-cell imaging medium

Confocal microscope with environmental control (37°C, 5% CO₂)

Procedure:

Prepare a working solution of NDI-Lyso at 1 µM in pre-warmed live-cell imaging medium.

Carefully remove 50 µL of the medium from each well containing spheroids and replace it

with 50 µL of the NDI-Lyso working solution.

Incubate the plate for 4 hours at 37°C.

Image the spheroids using a confocal microscope. Use appropriate laser lines and emission

filters for NDI-Lyso (e.g., Excitation/Emission maxima of 488/520 nm).

Acquire Z-stacks to visualize the lysosomes throughout the spheroid structure.

Protocol 3: Assessment of 3D Spheroid Viability after
NDI-Lyso Treatment
This protocol describes how to measure the viability of spheroids after treatment with cytotoxic

concentrations of NDI-Lyso using a commercially available ATP-based assay.

Materials:

Mature 3D spheroids in a 96-well plate

NDI-Lyso stock solution (1 mM in DMSO)

Complete cell culture medium

CellTiter-Glo® 3D Cell Viability Assay kit

Luminometer

Procedure:
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Prepare serial dilutions of NDI-Lyso in complete culture medium to achieve final

concentrations ranging from 1 µM to 50 µM.

Carefully remove 50 µL of medium from each well and add 50 µL of the corresponding NDI-
Lyso dilution. Include untreated control wells.

Incubate the plate for 48 hours at 37°C.

Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes.

Add 100 µL of CellTiter-Glo® 3D reagent to each well.

Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.

Incubate at room temperature for an additional 25 minutes to stabilize the luminescent

signal.

Measure the luminescence using a plate-reading luminometer.

Calculate cell viability as a percentage relative to the untreated control.

Protocol 4: Lysosomal Membrane Permeabilization
(LMP) Assay in 3D Spheroids
This protocol details a method to detect LMP by monitoring the release of lysosomal contents

into the cytosol using a galectin-3 puncta formation assay.

Materials:

Mature 3D spheroids

NDI-Lyso

4% Paraformaldehyde (PFA) in PBS

Permeabilization buffer (0.5% Triton X-100 in PBS)

Blocking buffer (5% BSA in PBS)
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Primary antibody: anti-Galectin-3

Fluorescently labeled secondary antibody

DAPI nuclear stain

Confocal microscope

Procedure:

Treat spheroids with the desired concentration of NDI-Lyso (e.g., 10 µM) for 24 hours.

Carefully wash the spheroids twice with PBS.

Fix the spheroids with 4% PFA for 1 hour at room temperature.

Wash three times with PBS.

Permeabilize with permeabilization buffer for 20 minutes.

Wash three times with PBS.

Block with blocking buffer for 1 hour.

Incubate with the primary anti-Galectin-3 antibody overnight at 4°C.

Wash three times with PBS.

Incubate with the fluorescently labeled secondary antibody and DAPI for 2 hours at room

temperature in the dark.

Wash three times with PBS.

Image the spheroids using a confocal microscope. The appearance of distinct galectin-3

puncta indicates LMP.

Signaling Pathways and Experimental Workflows
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The following diagrams illustrate key signaling pathways affected by NDI-Lyso and the

experimental workflows described in the protocols.

Experimental Workflow for NDI-Lyso in 3D Spheroids
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Figure 1. Experimental workflow for utilizing NDI-Lyso in 3D spheroid models.
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Signaling Pathways Activated by NDI-Lyso-Induced LMP
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Figure 2. NDI-Lyso induced lysosomal membrane permeabilization and downstream signaling.
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mTORC1 Signaling at the Lysosome and its Disruption
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Figure 3. Disruption of mTORC1 signaling by NDI-Lyso-induced lysosomal damage.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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